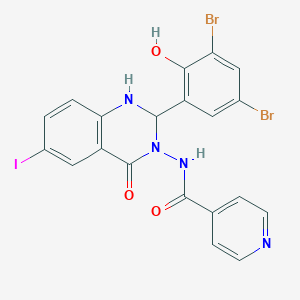![molecular formula C16H20N2O2S2 B331493 6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE CAS No. 6141-55-5](/img/structure/B331493.png)
6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as sulfanylidene, oxa, and thia groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, alkylating agents, and oxidizing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and ensuring the quality of the final product.
化学反应分析
Types of Reactions
6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
科学研究应用
6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it useful for probing the activity of different enzymes.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity may lead to the identification of new therapeutic agents for treating various diseases.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its versatility makes it suitable for use in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism by which 6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways.
相似化合物的比较
Similar Compounds
- 2-Ethyl-3-methyl-1-[4-(2-methyl-2-propenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Methyl-prop-2-en-1-ol
- Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate
Uniqueness
Compared to similar compounds, 6-ETHYL-6-METHYL-3-(2-METHYLALLYL)-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-PYRANO[4',3':4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE stands out due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
6141-55-5 |
|---|---|
分子式 |
C16H20N2O2S2 |
分子量 |
336.5 g/mol |
IUPAC 名称 |
12-ethyl-12-methyl-4-(2-methylprop-2-enyl)-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C16H20N2O2S2/c1-5-16(4)6-10-11(8-20-16)22-13-12(10)14(19)18(7-9(2)3)15(21)17-13/h2,5-8H2,1,3-4H3,(H,17,21) |
InChI 键 |
SKTGCYOHIAWVCY-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)CC(=C)C)C |
规范 SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)CC(=C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B331410.png)
![Ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331411.png)
![11-[4-(BENZYLOXY)PHENYL]-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B331412.png)
![11-(4-butoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331413.png)
![11-(3-iodophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331415.png)
![2-[({2-Nitro-4-methylphenoxy}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B331416.png)
![4-{3-[(4-bromobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331418.png)
![4-{[1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B331422.png)
![4-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one](/img/structure/B331423.png)
![11-(4-butoxyphenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331424.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331426.png)
![2-[(4-Methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B331429.png)

![Methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331433.png)
